Hydrazinecarbothioamide, N-methyl-N-phenyl-

説明

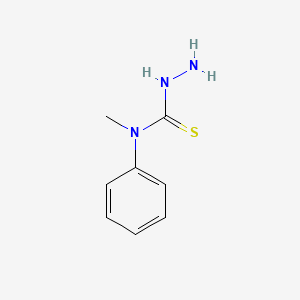

Hydrazinecarbothioamide, N-methyl-N-phenyl- is a thiourea derivative characterized by a hydrazinecarbothioamide backbone substituted with methyl and phenyl groups at the nitrogen positions. This compound belongs to the broader class of thiosemicarbazones, which are widely studied for their diverse chemical, electronic, and biological properties. Its structure enables applications in nonlinear optics (NLO), medicinal chemistry, and materials science due to its electron-rich thiocarbonyl and hydrazine moieties .

特性

IUPAC Name |

3-amino-1-methyl-1-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-11(8(12)10-9)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREHCYXOFYPKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21076-11-9 | |

| Record name | 21076-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, N-methyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of N-methyl-N-phenylhydrazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of Hydrazinecarbothioamide, N-methyl-N-phenyl- often involves large-scale batch or continuous processes. These methods are designed to optimize yield and minimize production costs. The use of advanced reaction monitoring techniques, such as in situ spectroscopy, ensures consistent product quality and efficient process control .

化学反応の分析

Types of Reactions

Hydrazinecarbothioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazinecarbothioamides. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

科学的研究の応用

Scientific Research Applications

Hydrazinecarbothioamide, N-methyl-N-phenyl-, has garnered attention for its diverse applications:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of hydrazinecarbothioamide exhibit significant anticancer properties. For instance, studies have shown that thiosemicarbazone derivatives can inhibit tumor cell growth and induce apoptosis in melanoma cells .

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory and antinociceptive effects of a derivative containing this compound. Results indicated that it significantly reduced paw edema and leukocyte migration in animal models, suggesting potential for treating inflammatory conditions .

- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor. Its unique structural properties allow it to bind effectively to enzyme active sites, thereby blocking substrate access and affecting various biochemical pathways.

Organic Synthesis

Hydrazinecarbothioamide serves as a reagent in organic synthesis, facilitating the preparation of complex molecules. It is particularly useful in reactions involving:

- Formation of Thiosemicarbazones : The compound can be utilized to synthesize various thiosemicarbazone derivatives, which are known for their biological activities .

- Synthesis of Heterocycles : It has been employed in the synthesis of heterocycles, contributing to the development of novel compounds with desirable properties .

Material Science

The compound is being explored for applications in developing advanced materials and coatings due to its unique chemical reactivity. Its ability to form stable complexes with metals enhances its utility in material science research.

Case Study 1: Antitumor Activity

A recent study focused on synthesizing fluorinated thiosemicarbazone derivatives from hydrazinecarbothioamide and evaluating their antitumor activities. The results demonstrated that these derivatives significantly reduced cell viability in cancer cell lines, indicating their potential as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

In an investigation into the anti-inflammatory effects of hydrazinecarbothioamide derivatives, researchers administered varying doses to mice and observed significant reductions in inflammation markers. The study highlighted the compound's ability to modulate inflammatory responses effectively .

Data Table: Summary of Applications

作用機序

The mechanism of action of Hydrazinecarbothioamide, N-methyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in therapeutic effects .

類似化合物との比較

Key spectral data :

- 1H NMR : Signals for NH groups appear at 7.36–11.17 ppm .

- 13C NMR : Thiocarbonyl (C=S) resonates at ~170 ppm, while C=N groups appear near 150 ppm .

Comparative Analysis with Structural Analogs

Physicochemical Properties

*Yields vary based on reaction conditions and purification methods.

Nonlinear Optical (NLO) Properties

- N-Methyl-N-phenyl hydrazinecarbothioamide derivatives exhibit enhanced third-order NLO responses. For example, MBTB (a related compound) showed γ amplitudes 102× greater than thiourea due to electron delocalization across the thiocarbonyl and aromatic groups .

- Coumarin-based analogs (e.g., 3a and 3b ) demonstrated strong hyperpolarizability (β) values of 1.8–2.4 × 10⁻³⁰ esu, outperforming ferrocenyl-thiosemicarbazones .

Key Research Findings

Electrochemical Applications: Derivatives like 2PHC () enable nanomolar detection of neurotransmitters due to redox-active thiourea moieties.

Anticancer Activity: Methyl and phenyl substituents enhance lipophilicity and target affinity. For instance, C2 and C10 () inhibited ALDH+ cancer stem cells more effectively than salinomycin.

Synthetic Flexibility : Bromoketones and hydrazinecarbothioamide intermediates allow modular synthesis of thiazole and pyrazole hybrids (e.g., compounds 3a–3k in ).

生物活性

Hydrazinecarbothioamide, N-methyl-N-phenyl- is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and its derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties.

Synthesis and Structural Characteristics

Hydrazinecarbothioamide derivatives are typically synthesized through reactions involving phenylhydrazine and isothiocyanates. Various methods such as microwave irradiation and mechanochemical grinding have been employed to optimize yields. For example, a series of N-aryl-2-phenyl-hydrazinecarbothioamides were synthesized with quantitative yields using these techniques .

Anticancer Activity

Numerous studies have demonstrated the potential anticancer properties of hydrazinecarbothioamide derivatives. A notable example includes the evaluation of several compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | HepG-2 | 0.14 ± 0.01 | Induces apoptosis via ROS generation |

| 4 | Melanoma | 10.5 | Tyrosinase inhibition |

| 5c | L1210 | 1.9–4.4 | Cytostatic activity against leukemia cells |

The compound C6 , a Ga(III) complex of hydrazinecarbothioamide, exhibited strong antiproliferative activity by promoting cell cycle arrest in the G1 phase and inducing apoptosis through various pathways including caspase activation .

Antimicrobial Activity

Hydrazinecarbothioamide derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit bacterial and fungal growth effectively:

- N-methyl thiosemicarbazones exhibited broad-spectrum antibacterial and antifungal activity, with some derivatives showing significant potency against common pathogens .

- A derivative (designated as 5 ) was noted for its activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .

Enzyme Inhibition

The inhibition of tyrosinase, an enzyme critical in melanin production and associated with melanoma development, has been a focal point in evaluating the biological activity of hydrazinecarbothioamides. Compound 4 demonstrated the highest inhibition rate among tested derivatives with an IC50 value indicating effective enzyme blockade .

Case Studies

- Antitumor Mechanisms : A study on the Ga(III) complex highlighted its mechanism involving iron consumption and ROS enhancement leading to apoptosis in HepG-2 cells. The study provided insights into how structural modifications can enhance biological activity against cancer cells .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of N-methyl thiosemicarbazones showed promising results against resistant strains of bacteria, suggesting their potential utility in developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for N-methyl-N-phenylhydrazinecarbothioamide derivatives?

Methodological Answer: The most common synthesis involves nucleophilic addition of substituted phenyl isothiocyanates to hydrazine derivatives under reflux conditions. For example:

- Step 1: React N-methylhydrazine with phenyl isothiocyanate in ethanol or methanol.

- Step 2: Reflux with catalytic acetic acid (5 drops) for 5–12 hours to facilitate condensation .

- Step 3: Purify via recrystallization (methanol/ethanol) or column chromatography.

Key Reagents and Conditions:

Q. How are structural conformations and isomerism resolved in these derivatives?

Methodological Answer:

- X-ray Diffraction (XRD): Determines molecular geometry and confirms E/Z isomerism in Schiff base derivatives (e.g., pyridinylmethylidene analogs) .

- NMR Spectroscopy: Detects conformational isomers (e.g., axial vs. equatorial in dibenzosuberenone derivatives) via splitting patterns in - and -NMR .

- FT-IR: Identifies tautomeric forms (e.g., thione-thiol equilibrium) via C=S (1200–1250 cm) and N–H (3100–3300 cm) stretches .

Q. What biological assays are used to evaluate antioxidant and anticancer activities?

Methodological Answer:

- Antioxidant Assays:

- Anticancer Screening:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/methanol reduce side reactions .

- Catalysis: Acetic acid (1–5 mol%) accelerates Schiff base formation in pyridinylmethylidene derivatives .

- Temperature Control: Reflux (70–80°C) balances reaction rate and decomposition; microwave-assisted synthesis reduces time (e.g., 30 mins vs. 5 hours) .

Q. How do computational studies (e.g., DFT, molecular docking) aid in understanding bioactivity?

Methodological Answer:

- DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) correlating with antioxidant activity. Lower gaps (<3 eV) enhance radical scavenging .

- Molecular Docking: Identifies binding modes with targets (e.g., Topoisomerase II for anticancer activity). Pyridinylmethylidene derivatives show strong hydrogen bonding with DNA base pairs .

Q. What strategies resolve contradictions between antioxidant and pro-oxidant activities?

Methodological Answer:

Q. How are metal complexes of these ligands synthesized and characterized?

Methodological Answer:

Q. What electrochemical applications exist for these derivatives?

Methodological Answer:

Q. How do substituents influence structure-activity relationships (SAR) in anticancer activity?

Data-Driven Analysis:

| Substituent | IC (µM) | Activity Trend | Reference |

|---|---|---|---|

| 2,5-Dimethylphenyl | 0.8 | Highest activity (MCF-7) | |

| 4-Chlorophenyl | 1.2 | Moderate activity | |

| Pyridinylmethylidene | 2.5 | Enhanced DNA intercalation |

Key Insight: Electron-donating groups (e.g., -CH) improve lipophilicity and membrane permeability .

Q. How is conformational isomerism addressed in NMR analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。